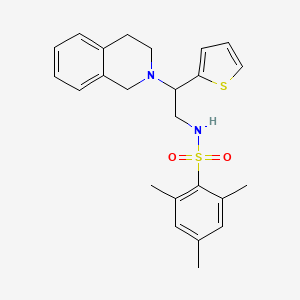

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is an intricate organic compound Its structure comprises a dihydroisoquinoline moiety, a thiophene ring, and a trimethylbenzenesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps might include the formation of the dihydroisoquinoline ring system, introduction of the thiophene ring, and sulfonamide formation. These reactions usually require specific catalysts, solvents, and controlled temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthetic methods. This requires optimizing reaction conditions for large-scale operations, ensuring high yield and purity. Continuous flow reactors and high-efficiency purification techniques such as crystallization and chromatography might be employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The dihydroisoquinoline ring can undergo oxidation reactions, potentially leading to the formation of isoquinolinium ions.

Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: : The sulfonamide group and the thiophene ring can participate in various substitution reactions, introducing different functional groups to the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions but generally include various modified forms of the parent compound with different substituents or oxidation states.

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research:

Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Potential use in biochemical assays and understanding protein-ligand interactions.

Medicine: : Investigating its potential as a drug candidate due to its structural features that may interact with biological targets.

Industry: : Possible applications in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Understanding these interactions at the molecular level can provide insights into its biological effects and therapeutic potential.

Comparación Con Compuestos Similares

Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide stands out due to its combination of a dihydroisoquinoline ring and a thiophene ring, both of which confer specific chemical properties and reactivity.

Similar Compounds

N-(2-(dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide

N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-ethyl)-2,4,6-trimethylbenzenesulfonamide

Each of these compounds shares structural elements with the target molecule, highlighting its unique combination of features.

That should give you a solid foundation. Interested in diving deeper into any specific section?

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C23H26N2O4S2 |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 898452-61-4 |

The compound features a complex structure incorporating a dihydroisoquinoline moiety and a thiophene ring, which are known to contribute to various biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline derivatives.

- Alkylation with Thiophene : The thiophene group is introduced via alkylation reactions.

- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to form the sulfonamide group.

These synthetic routes are crucial for developing derivatives with enhanced biological activity.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways that regulate physiological functions.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, compounds similar to this sulfonamide have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .

Study Reference Compound Dose (nM) Effect on Perfusion Pressure Wu et al., 1999 Compound A 0.001 Decreased perfusion pressure Tilton et al., 2000 Compound B 0.001 Attenuated hypertrophy - Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.

Study on Cardiovascular Impact

A significant study evaluated the cardiovascular impact of similar sulfonamide derivatives. The researchers found that certain compounds could effectively reduce coronary resistance and alter blood pressure dynamics, indicating a potential therapeutic role in managing cardiovascular diseases .

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S2/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHIHAQTPUEGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.